

Analysis of N-Nitroso-3-hydroxypiperidine in Pharmaceuticals: An Application Note and Protocol

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Compound of Interest

Compound Name: *N-Nitroso-3-hydroxypiperidine*

CAS No.: 55556-85-9

Cat. No.: B1221510

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Introduction

The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory agencies and manufacturers since their initial detection in a widely used medication in 2018.[1] These compounds are classified as probable or possible human carcinogens, making their control in drug substances and products essential for patient safety.[2][3] **N-Nitroso-3-hydroxypiperidine** (NHP) is one such nitrosamine impurity that can form during the synthesis of certain active pharmaceutical ingredients (APIs) or during the shelf life of the drug product.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, risk assessment, and control of nitrosamine impurities.[1][4] The International Council for Harmonisation (ICH) M7(R2) guideline categorizes nitrosamines as a "cohort of concern," requiring their levels to be controlled at or below an acceptable intake (AI) limit to minimize potential carcinogenic risk.[5]

This application note provides a comprehensive guide for the analysis of **N-Nitroso-3-hydroxypiperidine** in pharmaceuticals using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products. The protocol herein is designed to be a robust, self-validating system, grounded in established scientific principles and regulatory expectations.

Regulatory Framework: A Three-Step Approach

Regulatory agencies have mandated a three-step process for manufacturers to manage nitrosamine impurities:

- Risk Assessment: Evaluate active pharmaceutical ingredients (APIs) and drug products for the potential presence of nitrosamines.[1][4]
- Confirmatory Testing: If a risk is identified, perform confirmatory testing using validated analytical methods.[4][6]
- Mitigation: Implement changes to manufacturing processes to mitigate or eliminate the formation of nitrosamines if they are detected above the acceptable intake limit.[4]

This application note focuses on the critical "Confirmatory Testing" phase for NHP.

Experimental Workflow Overview

The analysis of NHP in pharmaceutical matrices by GC-MS involves several key stages, each crucial for achieving accurate and reliable results. The overall workflow is depicted below.



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Caption: High-level workflow for the GC-MS analysis of **N-Nitroso-3-hydroxypiperidine**.

Materials and Reagents

Material/Reagent	Grade/Purity	Supplier (Example)	Notes
N-Nitroso-3-hydroxypiperidine (NHP) Standard	≥98%	Sigma-Aldrich, Toronto Research Chemicals	Handle as a potential carcinogen.
N-Nitroso-d4-3-hydroxypiperidine (NHP-d4)	Isotopic Purity ≥98%	Cambridge Isotope Laboratories	Internal Standard (ISTD).
Dichloromethane (DCM)	GC Grade, High Purity	Fisher Scientific, Merck	Extraction Solvent.
Methanol (MeOH)	GC Grade, High Purity	Fisher Scientific, Merck	Solvent for standards.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS	Derivatization Grade	Sigma-Aldrich, Thermo Scientific	Silylating agent for derivatization.
Anhydrous Sodium Sulfate	ACS Grade	Fisher Scientific, Merck	Drying agent.
Water	Deionized, 18 MΩ·cm	Millipore Milli-Q system	
Drug Product Placebo	As per formulation	N/A	For accuracy and specificity assessment.

Note on Reagent Purity: The use of high-purity reagents is critical to avoid extraneous peaks and potential sources of nitrites that could lead to artifactual nitrosamine formation during sample preparation.[7]

Protocol 1: Sample Preparation

Sample preparation is a pivotal step to ensure the accurate quantification of trace-level nitrosamines by isolating them from complex pharmaceutical matrices.[8] The choice of

extraction method depends on the nature of the drug product (e.g., tablet, capsule, liquid).

Solid Dosage Forms (Tablets/Capsules)

- **Sample Weighing:** Accurately weigh a quantity of powdered tablets or capsule contents equivalent to a single dose into a 50 mL centrifuge tube.
- **Internal Standard Spiking:** Spike the sample with a known amount of NHP-d4 internal standard solution.
- **Dissolution/Extraction:** Add 10 mL of dichloromethane (DCM). Vortex for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution and extraction.
- **Centrifugation:** Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
- **Supernatant Transfer:** Carefully transfer the DCM supernatant to a clean tube.
- **Drying:** Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
- **Evaporation:** Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Protect samples from light, as nitrosamines can be light-sensitive.[7]
- **Reconstitution:** Reconstitute the residue in 100 μ L of DCM.

Liquid Dosage Forms

- **Sample Measurement:** Pipette an accurate volume of the liquid formulation into a separatory funnel.
- **Internal Standard Spiking:** Spike with a known amount of NHP-d4 internal standard.
- **Liquid-Liquid Extraction (LLE):** Add 10 mL of DCM and shake vigorously for 2 minutes. Allow the layers to separate.
- **Collection:** Collect the organic (DCM) layer. Repeat the extraction twice more with fresh 10 mL portions of DCM.

- **Combine and Dry:** Combine the organic extracts and dry over anhydrous sodium sulfate.
- **Evaporation and Reconstitution:** Proceed with steps 1.1.7 and 1.1.8 as described for solid dosage forms.

Protocol 2: Derivatization

Due to the polar hydroxyl group, derivatization of NHP is often necessary to improve its volatility and chromatographic peak shape for GC analysis. Silylation is a common and effective derivatization technique.

- **Reagent Addition:** To the reconstituted sample extract (100 μ L), add 50 μ L of BSTFA (with 1% TMCS).
- **Reaction:** Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
- **Cooling:** Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Method

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and pharmaceutical matrix.

Parameter	Setting	Rationale
Gas Chromatograph		
Injection Port	Splitless (1 μ L injection)	Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature	250°C	Ensures rapid volatilization of the derivatized analyte.
Carrier Gas	Helium, Constant Flow (1.0 mL/min)	Inert carrier gas providing good chromatographic efficiency.
Oven Program	70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)	Provides separation of the analyte from potential matrix components. ^[2]
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique for GC-MS.
MS Source Temp.	230°C	Prevents analyte degradation and maintains sensitivity. ^[2]
MS Quad Temp.	150°C	Standard quadrupole temperature. ^[2]
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and selectivity for target analytes.
SIM Ions (Example)		
NHP-TMS Derivative	m/z values to be determined empirically (e.g., molecular ion and key fragments)	Provides specificity for the target analyte.
NHP-d4-TMS (ISTD)	m/z values to be determined empirically	For accurate quantification and correction for sample preparation variability.

Method Validation

A robust and validated analytical method is the cornerstone of a successful control strategy for nitrosamine impurities.[6] The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9]

Validation Parameters and Acceptance Criteria

Parameter	Procedure	Acceptance Criteria
Specificity	Analyze blank, placebo, placebo spiked with NHP and ISTD, and a drug product sample.	No interfering peaks at the retention times of NHP and ISTD.
Linearity	Prepare a calibration curve with at least five concentrations of NHP.	Correlation coefficient (r^2) \geq 0.99.[6]
Accuracy	Spike placebo or sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).	Mean recovery within 80-120%.[6]
Precision		
- Repeatability	Analyze six replicate samples at 100% of the target concentration on the same day.	RSD \leq 15%.
- Intermediate Precision	Repeat the analysis on a different day with a different analyst or instrument.	RSD \leq 20%.
Limit of Detection (LOD)	Determined based on signal-to-noise ratio (typically $S/N \geq 3$).	Must be sufficiently below the LOQ.
Limit of Quantitation (LOQ)	The lowest concentration that can be quantified with acceptable precision and accuracy (typically $S/N \geq 10$).	Must be at or below the regulatory control limit for NHP.
Robustness	Intentionally vary method parameters (e.g., oven ramp rate, flow rate) and assess the impact on results.	No significant changes in results, demonstrating method reliability.

Data Analysis and Interpretation

- **Peak Identification:** Confirm the identity of the NHP-TMS derivative peak in samples by comparing its retention time and mass spectrum (if in scan mode) to that of a reference standard.
- **Quantification:** Calculate the concentration of NHP in the sample using the response ratio of the analyte to the internal standard against the calibration curve.
- **Reporting:** Report the final concentration in ng/g or ppm relative to the active pharmaceutical ingredient.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Poor Peak Shape	Incomplete derivatization; Active sites in the GC system.	Optimize derivatization time/temperature; Use an inert GC liner and column.
Low Recovery	Inefficient extraction; Analyte degradation.	Optimize extraction solvent/technique; Protect samples from light and heat.
High Blank Levels	Contamination from lab environment or reagents.	Use high-purity solvents; Check for sources of nitrosamine contamination in lab materials.[10]
Variable Results	Inconsistent sample preparation; Instrument instability.	Ensure precise execution of the protocol; Perform system suitability checks.

Conclusion

The control of N-nitrosamine impurities is a critical aspect of pharmaceutical quality and safety. [11] The GC-MS method detailed in this application note provides a robust framework for the sensitive and specific quantification of **N-Nitroso-3-hydroxypiperidine** in pharmaceutical products. Adherence to rigorous sample preparation protocols, careful optimization of

instrumental parameters, and comprehensive method validation in line with ICH guidelines are paramount to ensuring data integrity and regulatory compliance. By implementing such validated methods, pharmaceutical manufacturers can confidently assess and control the risk associated with nitrosamine impurities, ultimately safeguarding patient health.[9]

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